2,4-Difluorobenzotrifluoride
Overview
Description
2,4-Difluorobenzotrifluoride (DFBT) is an organic fluoro compound with the chemical formula C7H3F5 . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,4-Difluorobenzotrifluoride involves several steps. One method involves the reaction of 2,4-difluorobromobenzene and ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the reacting solvent .Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzotrifluoride consists of a benzene ring with two fluorine atoms and a trifluoromethyl group attached to it . The molecular weight is 182.091 Da .Physical And Chemical Properties Analysis
2,4-Difluorobenzotrifluoride has a density of 1.4±0.1 g/cm3, a boiling point of 109.1±35.0 °C at 760 mmHg, and a flash point of 27.0±12.8 °C . The molecular formula is C7H3F5 .Scientific Research Applications
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Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Summary of Application: 2,4-Dichloro-3,5-difluorobenzoic acid is a valuable intermediate for the synthesis of medicines, including antibacterials. It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application: The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results: The synthesis provided 2,4-Dichloro-3,5-difluorobenzoic acid in a high yield (94.9%) .
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Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Summary of Application: Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-D, an organochlorine pesticide that has caused severe water contamination .
- Methods of Application: Various AOPs were evaluated and compared for their efficiency in degrading 2,4-D .
- Results: Ozonation showed the highest degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
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- Summary of Application: 2,4-Dichlorobenzotrifluoride is used as a certified reference material for 19F-qNMR (fluorine nuclear magnetic resonance) standard .
- Methods of Application: It is used in qNMR, a method for determining the content of pharmaceuticals, complex mixtures, and natural products .
- Results: The use of 2,4-Dichlorobenzotrifluoride as a reference material helps ensure the accuracy and reliability of qNMR measurements .
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- Summary of Application: While not directly related to 2,4-Difluorobenzotrifluoride, fluorescence spectroscopy is a technique that could potentially be used to study this compound .
- Methods of Application: Fluorescence spectroscopy involves exciting a sample with a photon source and detecting the emission .
- Results: This technique is used for characterizing molecular environments and events, and is widely used in environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology applications .
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Internal Calibrant for 19F qNMR Experiments
- Summary of Application: 2,4-Dichlorobenzotrifluoride (DCBTF) has been used as an internal calibrant for 19F qNMR experiments .
- Methods of Application: In these experiments, DCBTF is added to the sample, and its known resonance is used as a reference point for the measurement of other fluorine-containing compounds .
- Results: The use of DCBTF as an internal calibrant helps ensure the accuracy and reliability of 19F qNMR measurements .
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Fluorophores in Fluorescence Spectroscopy
- Summary of Application: While not directly related to 2,4-Difluorobenzotrifluoride, fluorophores, which are components in molecules that cause them to fluoresce, play a central role in fluorescence spectroscopy . Major fluorophores are molecules that contain aromatic rings, such as Tyrosine, Tryptophan, and Fluorescein .
- Methods of Application: Fluorescence spectroscopy involves exciting a sample with a photon source and detecting the emission .
- Results: This technique is used for characterizing molecular environments and events, and is widely used in environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology applications .
Safety And Hazards
2,4-Difluorobenzotrifluoride is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .
properties
IUPAC Name |
2,4-difluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOLFTWPSZESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559452 | |
Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzotrifluoride | |
CAS RN |
64248-61-9 | |
Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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